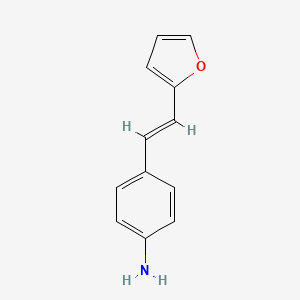
5-Methyl-1,3-diphenyl-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-diphenylisobenzofuran is a derivative of 1,3-diphenylisobenzofuran, a compound known for its high reactivity and utility in various chemical reactions. This compound is characterized by the presence of a methyl group at the 5th position of the isobenzofuran ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenylisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield 1,3-diphenylisobenzofuran . The methylation at the 5th position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Methyl-1,3-diphenylisobenzofuran may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-methyl-1,3-diphenylquinone, while reduction can produce 5-methyl-1,3-diphenyldihydroisobenzofuran.
Scientific Research Applications
5-Methyl-1,3-diphenylisobenzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in Diels-Alder reactions and as a probe for detecting singlet oxygen.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-diphenylisobenzofuran involves its interaction with reactive oxygen species (ROS) such as singlet oxygen. The compound reacts with singlet oxygen to form endoperoxides, which can further decompose into various products . This reactivity is utilized in detecting and quantifying ROS in different systems.
Comparison with Similar Compounds
1,3-Diphenylisobenzofuran: The parent compound, known for its high reactivity and use in singlet oxygen detection.
5-Methyl-1,3-diphenylquinone: An oxidized derivative with different chemical properties.
1,3-Diphenyl-2-benzofuran: Another derivative with variations in reactivity and applications.
Uniqueness: 5-Methyl-1,3-diphenylisobenzofuran is unique due to the presence of the methyl group, which can influence its reactivity and stability. This modification can enhance its utility in specific chemical reactions and applications compared to its parent compound and other derivatives.
Properties
CAS No. |
27720-46-3 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)21(17-10-6-3-7-11-17)22-20(18)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI Key |
LBZMELWKQRWWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(OC(=C2C=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


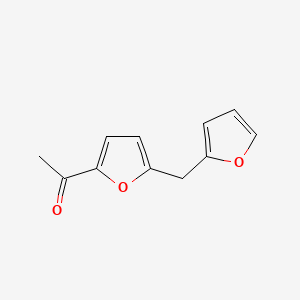
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
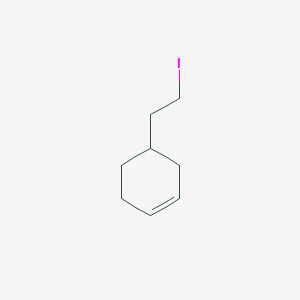

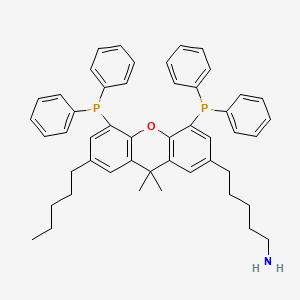
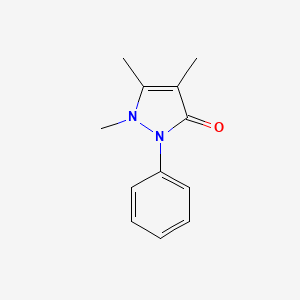
![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)
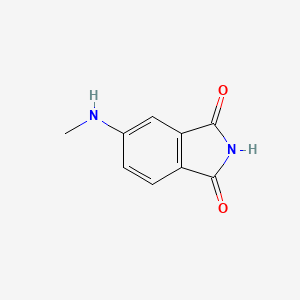
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
